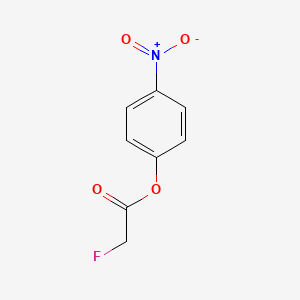
4-Nitrophenyl fluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl fluoroacetate is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further bonded to a fluoroacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrophenyl fluoroacetate typically involves the esterification of 4-nitrophenol with fluoroacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can optimize the production process, making it more efficient and scalable .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Nitrophenyl fluoroacetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The fluoroacetate group can be substituted by various nucleophiles, leading to the formation of different derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and fluoroacetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Major Products:
Nucleophilic Substitution: Various substituted phenyl fluoroacetates.
Reduction: 4-Aminophenyl fluoroacetate.
Hydrolysis: 4-Nitrophenol and fluoroacetic acid.
Applications De Recherche Scientifique
4-Nitrophenyl fluoroacetate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-nitrophenyl fluoroacetate involves its interaction with nucleophiles, leading to the formation of various derivatives. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions. The ester bond can be hydrolyzed to release 4-nitrophenol and fluoroacetic acid, which can then engage in further chemical transformations .
Comparaison Avec Des Composés Similaires
4-Nitrophenyl Acetate: Similar in structure but lacks the fluoro group, making it less reactive in certain nucleophilic substitution reactions.
4-Nitrophenyl Chloroformate: Contains a chloroformate group instead of a fluoroacetate group, leading to different reactivity and applications.
4-Nitrophenyl Trifluoroacetate:
Uniqueness: 4-Nitrophenyl fluoroacetate is unique due to the presence of the fluoroacetate group, which imparts distinct reactivity patterns compared to its analogs. This makes it particularly valuable in synthetic organic chemistry for the preparation of fluorinated compounds .
Propriétés
Numéro CAS |
405-56-1 |
|---|---|
Formule moléculaire |
C8H6FNO4 |
Poids moléculaire |
199.14 g/mol |
Nom IUPAC |
(4-nitrophenyl) 2-fluoroacetate |
InChI |
InChI=1S/C8H6FNO4/c9-5-8(11)14-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2 |
Clé InChI |
RVTGPBCAQXJQBM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrido[3,2-H]cinnoline](/img/structure/B14744452.png)
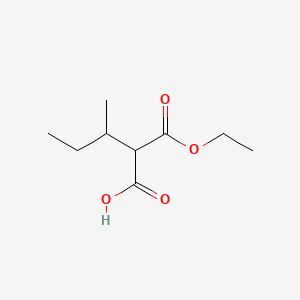
![1-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14744468.png)
![[Cyclopropyl(diazo)methyl]benzene](/img/structure/B14744471.png)
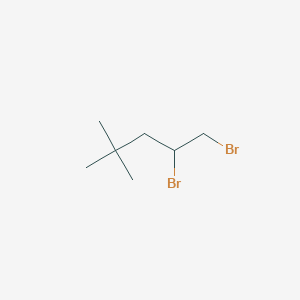
![2,6-Piperidinedione, 4-[2-(3,5-dimethyl-2-oxocyclohexylidene)ethyl]-, (3S-trans)-](/img/structure/B14744478.png)
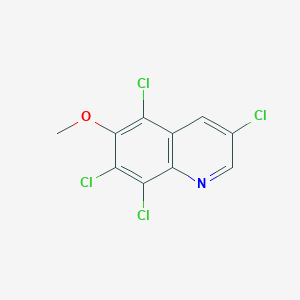
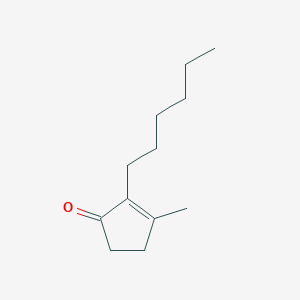
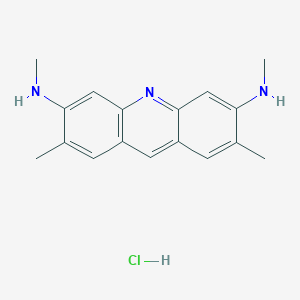

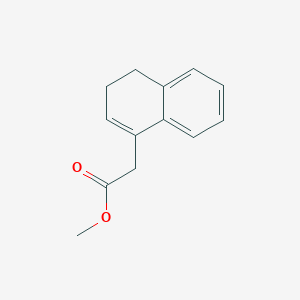
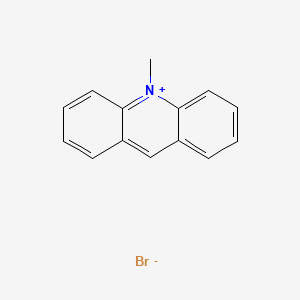

![2-furanylmethyl-[(1S)-3-methyl-1-(4-methylphenyl)but-3-enyl]ammonium](/img/structure/B14744517.png)
